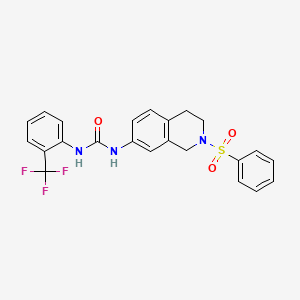
1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C23H20F3N3O3S and its molecular weight is 475.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
One notable application of compounds closely related to "1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea" is their role in inhibiting PNMT, an enzyme involved in the synthesis of epinephrine from norepinephrine. Studies have synthesized and evaluated derivatives for their PNMT inhibitory potency, revealing that certain sulfonamide compounds exhibit high PNMT inhibitory potency and selectivity. These compounds are also predicted to penetrate the blood-brain barrier, indicating potential for affecting central nervous system functions related to epinephrine regulation (Grunewald et al., 2005).
Radical Cyclization to Form Polycyclic Imines
Another research application involves the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic imines. This process yields various fused and spirocyclic imines, highlighting a method for creating complex polycyclic structures from simpler sulfonamide precursors. The study provides insights into the potential of such chemical transformations for synthetic organic chemistry and drug discovery (Zhang et al., 2013).
Soil Degradation and Environmental Impact
Research has also explored the environmental fate of structurally related sulfonylurea herbicides, examining their degradation under various soil conditions. This work is crucial for understanding the environmental impact and persistence of such compounds in agricultural settings. Studies on prosulfuron, a sulfonylurea herbicide, have shown that soil pH and water content significantly influence its dissipation rates, offering insights into managing the environmental footprint of related chemicals (Hultgren et al., 2002).
Anion Receptor Chemistry
Compounds with urea functionalities have been investigated for their potential as anion receptors, demonstrating the ability to form complexes with various anions. This research suggests applications in sensing, separation, and possibly catalysis, where specific anion recognition is required. The study of a urea-based anion receptor highlights the versatility of urea derivatives in forming complexes with different anions, pointing to broad applicability in supramolecular chemistry (Amendola et al., 2006).
Propriétés
IUPAC Name |
1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3S/c24-23(25,26)20-8-4-5-9-21(20)28-22(30)27-18-11-10-16-12-13-29(15-17(16)14-18)33(31,32)19-6-2-1-3-7-19/h1-11,14H,12-13,15H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPRZIFPOYADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

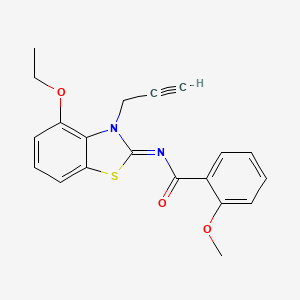
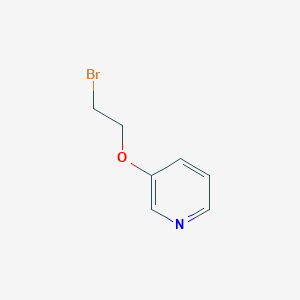
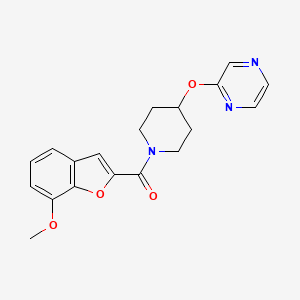
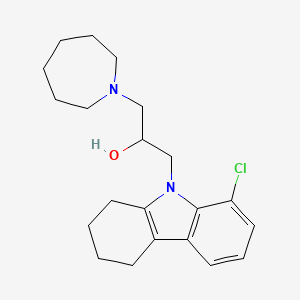
![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)

![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2737339.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclopentylidenebis[3a,8a-dihydr o-8H-indeno[1,2-d]oxazole]](/img/structure/B2737340.png)
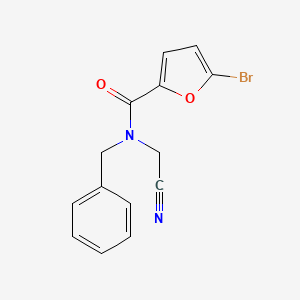


![2-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2737345.png)